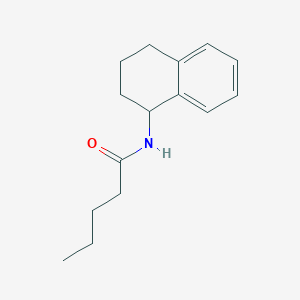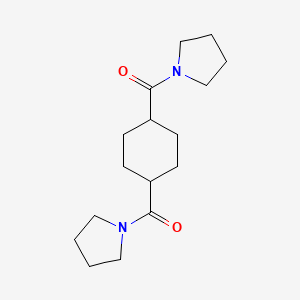![molecular formula C20H12BrF3N2O4 B5226628 N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5226628.png)
N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide is a synthetic compound that has gained attention in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide involves inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division. This compound binds to the colchicine-binding site on tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce angiogenesis. It also has anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide in lab experiments is its cytotoxic effects on cancer cells. This makes it a potential candidate for cancer treatment. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the use of N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide in scientific research. One of the directions is to study its potential use in combination with other chemotherapy agents for cancer treatment. Another direction is to study its potential use in the treatment of inflammatory diseases. Further research is also needed to improve its solubility in water and to study its pharmacokinetics and toxicity in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various scientific fields, including cancer research and the treatment of inflammatory diseases. Its mechanism of action involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. While it has advantages for lab experiments, such as its cytotoxic effects on cancer cells, it also has limitations, such as its low solubility in water. Future research is needed to explore its potential use in combination with other chemotherapy agents and to improve its solubility and pharmacokinetics in vivo.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide involves a series of chemical reactions. The starting materials are 4-bromophenylamine, 4-nitro-2-(trifluoromethyl)phenol, and benzoyl chloride. The reaction involves the formation of an amide bond between the amine group of 4-bromophenylamine and the carboxylic acid group of benzoyl chloride. The resulting compound is then reacted with 4-nitro-2-(trifluoromethyl)phenol to form this compound.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide has been studied for its potential applications in various scientific fields. One of the major applications is in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrF3N2O4/c21-13-4-6-14(7-5-13)25-19(27)12-2-1-3-16(10-12)30-18-9-8-15(26(28)29)11-17(18)20(22,23)24/h1-11H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCRPYBSZWXYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine](/img/structure/B5226566.png)





![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide](/img/structure/B5226639.png)
![N~1~-(4-isopropylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5226646.png)
![3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5226649.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)
![ethyl 4-[4-(3-bromobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5226662.png)
